molecular formula C10H12N2O2 B14501020 4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline CAS No. 62874-96-8

4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline

Cat. No.: B14501020
CAS No.: 62874-96-8
M. Wt: 192.21 g/mol
InChI Key: CKGNZMLXSAXOLC-UHFFFAOYSA-N
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Description

4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline is a chemical compound with the molecular formula C10H12N2O2 It is known for its unique structure, which includes a nitro group and a methyl group attached to an aniline ring

Preparation Methods

The synthesis of 4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline typically involves the reaction of 4-methylaniline with 1-nitroprop-1-en-2-yl derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and aniline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The nitro group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted aniline derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components and enzymes. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline can be compared with other similar compounds, such as:

    Phenyl-2-nitropropene: This compound has a similar nitro group and is used in the synthesis of various organic compounds.

    N-methyl-4-(prop-2-yn-1-yloxy)aniline: This compound has a similar aniline structure but with different substituents.

    (E)-(2-Nitroprop-1-en-1-yl)benzene: This compound has a similar nitropropene structure and is used in various chemical reactions.

Properties

CAS No.

62874-96-8

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

4-methyl-N-(1-nitroprop-1-en-2-yl)aniline

InChI

InChI=1S/C10H12N2O2/c1-8-3-5-10(6-4-8)11-9(2)7-12(13)14/h3-7,11H,1-2H3

InChI Key

CKGNZMLXSAXOLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=C[N+](=O)[O-])C

Origin of Product

United States

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